N-Boc Fluvoxamine-d3
Übersicht
Beschreibung
N-Boc Fluvoxamine-d3 is a specialty product for proteomics research . It is an intermediate for the preparation of Fluvoxamine , which is a serotonin reuptake inhibitor used for the treatment of depression .
Molecular Structure Analysis
The molecular formula of N-Boc Fluvoxamine-d3 is C20H26D3F3N2O4 . The structure includes a tert-butyl group, a trifluoromethylphenyl group, and a methoxy-d3 group . The exact 3D conformer and other structural details can be found on databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of N-Boc Fluvoxamine-d3 is 421.47 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Fluvoxamine in Obsessive-Compulsive Disorder
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has shown efficacy in treating obsessive-compulsive disorder (OCD). Studies reveal that fluvoxamine is beneficial in reducing OCD symptoms, with significant improvements observed in various patient populations, including children, adolescents, and adults. Research indicates that fluvoxamine's effect is more pronounced in those with OCD than in placebo groups, showcasing its potential as an effective treatment option for this condition (Riddle et al., 2001), (Apter et al., 1994), (Nakatani et al., 2005).
Fluvoxamine in Other Disorders
Fluvoxamine has also been used in the treatment of other disorders such as body dysmorphic disorder (BDD) and major depressive disorder (MDD). In these cases, fluvoxamine has demonstrated effectiveness, although the extent of its efficacy can vary based on the disorder and patient characteristics (Perugi et al., 1996), (Apter et al., 1994).
Fluvoxamine and Pharmacokinetics
Research has also focused on the pharmacokinetics of fluvoxamine, including its interaction with various enzymes and its metabolism in the human body. Studies indicate that factors like smoking and genetic variations can significantly influence fluvoxamine's plasma concentration, affecting its therapeutic efficacy (Katoh et al., 2010), (Carrillo et al., 1996).
Augmentation Strategies with Fluvoxamine
Several studies have explored the augmentation of fluvoxamine with other medications to enhance its efficacy in treating OCD and other disorders. These augmentation strategies, involving drugs like ondansetron and granisetron, have shown to improve outcomes in patients with moderate to severe OCD (Heidari et al., 2014), (Askari et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17+/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWASKHZMVXXGIR-IZQXHPOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCC/C(=N\OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675715 | |
Record name | tert-Butyl (2-{[(E)-{5-[(~2~H_3_)methyloxy]-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780869 | |
CAS RN |
1185235-90-8 | |
Record name | tert-Butyl (2-{[(E)-{5-[(~2~H_3_)methyloxy]-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.